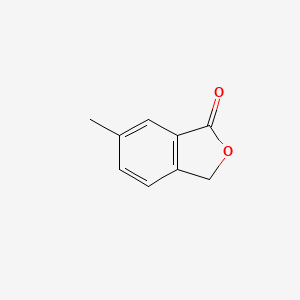

6-Methylisobenzofuran-1(3H)-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-2-3-7-5-11-9(10)8(7)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXGZAZFHFMWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(COC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348595 | |

| Record name | 6-Methylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72985-23-0 | |

| Record name | 6-Methylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72985-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Methylisobenzofuran 1 3h One and Analogues

Established Synthetic Routes for 1(3H)-Isobenzofuranones

Metal-Catalyzed Synthetic Protocols

Metal-catalyzed reactions offer efficient and selective pathways to construct the 1(3H)-isobenzofuranone scaffold. These methods often proceed through cascade reactions, where multiple bonds are formed in a single operation, enhancing atom economy and synthetic efficiency.

Ruthenium catalysts have been effectively employed in the synthesis of chiral 1(3H)-isobenzofuranones. One notable method involves the asymmetric addition of arylboronic acids to methyl 2-formylbenzoates. This reaction, catalyzed by ruthenium complexes such as [RuCl2(p-cymene)]2/Me-BIPAM or RuCl2(PPh3)3/Me-BIPAM, provides a route to enantiomerically enriched 3-aryl-isobenzofuranones. These catalyst systems demonstrate tolerance to a variety of functional groups and typically afford high yields and enantioselectivities. rsc.org

Table 1: Ruthenium-Catalyzed Synthesis of Chiral 3-Aryl-isobenzofuranones

| Catalyst System | Substrates | Product Type | Key Features |

| [RuCl2(p-cymene)]2/Me-BIPAM | Arylboronic acids, methyl 2-formylbenzoates | Chiral 3-aryl-isobenzofuranones | High yields and high enantioselectivities |

| RuCl2(PPh3)3/Me-BIPAM | Arylboronic acids, methyl 2-formylbenzoates | Chiral 3-aryl-isobenzofuranones | Tolerates a variety of functional groups |

Palladium catalysis is a versatile tool for the synthesis of isobenzofuranones, often involving an initial Sonogashira coupling followed by a cyclization step. While many examples lead to the formation of benzofurans, specific methodologies have been developed for isobenzofuranone synthesis. rsc.orgorganic-chemistry.org One such approach involves the palladium-catalyzed generation of an isobenzofuran (B1246724) intermediate from a lactol methyl ether under neutral conditions, which circumvents the need for harsh acidic or basic conditions often required in other methods. nih.gov

A common strategy that can be adapted for isobenzofuranone synthesis is the domino intermolecular Sonogashira coupling of a suitable ortho-substituted benzoic acid derivative with a terminal alkyne, followed by an intramolecular cyclization. For instance, the coupling of 2-iodobenzoic acids with terminal alkynes in the presence of a palladium catalyst can lead to the formation of an alkynyl-substituted benzoic acid intermediate, which can then undergo cyclization to the corresponding 3-substituted 1(3H)-isobenzofuranone. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in these cascade processes. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of Isobenzofuranone Analogues

| Catalyst System | Starting Materials | Product Type | Reaction Type |

| Pd(OAc)2/Xantphos | 2-(2-bromophenoxy)acetates and terminal acetylenes | 2,3-disubstituted benzo[b]furans | Domino intermolecular Sonogashira coupling and intramolecular cycloisomerization |

| PEPPSI-Pd Complex | 2-iodoarenes and alkynes | Benzofuran (B130515) and indole (B1671886) derivatives | Domino Sonogashira coupling and cyclization |

| Pd(0) catalyst | Lactol methyl ether | Isobenzofuran intermediate for further reaction | Oxidative addition to lactol methyl ether |

Rhodium(III) catalysis has emerged as a powerful method for the synthesis of isocoumarins and related isobenzofuranone structures through C-H bond activation and annulation. A notable example is the oxidative coupling of benzoic acids with geminal-substituted vinyl acetates. organic-chemistry.org This reaction, catalyzed by a Rh(III) complex, allows for the regioselective synthesis of 3-substituted isocoumarins. The reaction proceeds via a C-H activation/annulation pathway and is an efficient method for creating a diverse range of isocoumarin (B1212949) derivatives. organic-chemistry.org The scope of this reaction includes the use of both 1-aryl and 1-alkyl vinyl acetates, leading to the corresponding 3-aryl and 3-alkyl substituted isocoumarins. organic-chemistry.org

Another relevant Rh(III)-catalyzed reaction is the oxidative coupling of N,N-dimethyl enaminones with iodonium (B1229267) ylides, which proceeds via a C-H bond activation/annulation cascade to produce a wide variety of isocoumarin derivatives in good to excellent yields under mild conditions. researchgate.net

Table 3: Rhodium(III)-Catalyzed Synthesis of Isocoumarins

| Catalyst System | Substrates | Product Type | Key Features |

| Rh(III) complex | Benzoic acids and geminal-substituted vinyl acetates | 3-Aryl and 3-alkyl isocoumarins | C-H activation/annulation, regioselective |

| Rh(III) complex | N,N-dimethyl enaminones and iodonium ylides | Substituted isocoumarins | C-H bond activation/annulation cascade, mild conditions, good yields |

Base-Promoted Reaction Mechanisms

Base-promoted reactions provide an alternative, often metal-free, approach to the synthesis of 1(3H)-isobenzofuranones. These reactions typically involve intramolecular cyclization of appropriately substituted precursors.

Base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with suitable pronucleophiles can lead to the formation of isoindolin-1-ones, which are nitrogen analogues of isobenzofuranones. These reactions can be promoted by an inexpensive and environmentally benign base like potassium carbonate (K2CO3) and proceed under mild conditions without the need for a metal catalyst. nih.govrsc.org This methodology allows for the combination of multiple reaction steps in a single pot. nih.govrsc.org

A more direct route to isobenzofuranone derivatives involves the acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides. In the presence of a base such as sodium carbonate (Na2CO3), a cascade process involving the cyclization of the 2-acylbenzoic acid and subsequent nucleophilic ring-opening of the isatoic anhydride (B1165640) by the intermediate alcohol furnishes isobenzofuranone derivatives with high efficiency. mdpi.com This method avoids the use of metal catalysts and demonstrates good functional group tolerance. mdpi.com

The fundamental principle of base-promoted cyclization is also seen in the formation of epoxides from halohydrins, where a base is used to deprotonate a hydroxyl group, which then acts as an intramolecular nucleophile to displace a halide leaving group. nih.govyoutube.com A similar intramolecular nucleophilic attack is the key step in the base-promoted cyclization to form the lactone ring of an isobenzofuranone from a suitable open-chain precursor.

Table 4: Base-Promoted Synthesis of Isobenzofuranone Analogues

| Base | Starting Materials | Product Type | Reaction Type |

| K2CO3 | ortho-carbonyl-substituted benzonitriles and pronucleophiles | Isoindolin-1-ones | Cascade reaction |

| Na2CO3 | 2-acylbenzoic acids and isatoic anhydrides | Isobenzofuranone derivatives | Cascade cyclization and nucleophilic ring-opening |

Base-Promoted Reductive Ring-Opening of Isobenzofuran-1(3H)-ones

While the primary focus is often on the formation of the isobenzofuranone ring, understanding its reactivity is crucial for further functionalization. Base-promoted reactions can lead to the opening of the lactone ring. For instance, the reaction of epoxides with basic nucleophiles like hydroxide (B78521) or alkoxides results in a ring-opening process that proceeds via an SN2 mechanism. masterorganicchemistry.com This type of reaction, where a nucleophile attacks the least substituted carbon, leads to an inversion of stereochemistry if a chiral center is present. masterorganicchemistry.com This principle can be extrapolated to the isobenzofuranone system, where a strong base could potentially attack the carbonyl carbon or the adjacent carbon, leading to a ring-opened carboxylate or another derivative, depending on the reaction conditions and the substrate.

Cascade Cyclization Strategies for Isobenzofuranone Core Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to synthesize complex molecules like isobenzofuranones in a single step from simple precursors. These strategies are particularly valuable as they can construct multiple chemical bonds and stereocenters in a controlled manner.

A notable example involves the acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides. nih.govmdpi.com Depending on the catalyst used, this reaction can be directed to produce either isobenzofuranone derivatives or isoindolobenzoxazinones. nih.govmdpi.com In the presence of a base like sodium carbonate (Na₂CO₃), a cascade process involving the cyclization of the 2-acylbenzoic acid and nucleophilic ring-opening of the isatoic anhydride furnishes isobenzofuranone derivatives with high efficiency. nih.gov Conversely, using an acid catalyst such as p-toluenesulfonic acid promotes a subsequent intramolecular rearrangement and cyclization to yield isoindolobenzoxazinones. nih.gov This method is advantageous due to its one-pot nature, avoidance of metal catalysts, and good functional group tolerance. mdpi.com

Table 1: Catalyst Effect on Cascade Cyclization Product

| Catalyst | Product |

| Sodium Carbonate (Na₂CO₃) | Isobenzofuranone Derivatives |

| p-Toluenesulfonic Acid | Isoindolobenzoxazinones |

Reductive Transformations of Isobenzofuranone Scaffolds

The isobenzofuranone scaffold can undergo various reductive transformations to yield a range of valuable products. The reduction of the lactone carbonyl group is a common transformation. For instance, starting from isobenzofuran-1(3H)-one (phthalide) and its derivatives, free-radical bromination with N-bromosuccinimide (NBS) can introduce a bromine atom at the 3-position. researchgate.net This intermediate can then undergo further reactions.

Microwave-Assisted Environmentally Benign Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique is considered a green chemistry approach as it can reduce energy consumption and the use of hazardous solvents. utrgv.edu

The application of microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including those related to the isobenzofuranone core. For example, a convenient method for the synthesis of 1,5-disubstituted imidazoles has been developed using a base-promoted 1,3-dipolar cycloaddition reaction under microwave irradiation. nih.gov Similarly, new isoxazolidine-5-carboxylate derivatives have been synthesized via microwave-assisted 1,3-dipolar cycloadditions. beilstein-archives.org These examples highlight the potential of microwave technology for the efficient and environmentally friendly synthesis of isobenzofuranone analogues. The key advantages of this method include rapid reaction times, often ranging from 5 to 15 minutes, and the ability to use greener solvents like water. utrgv.edu

Methods Involving Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives are common and versatile starting materials for the synthesis of isobenzofuranones. A variety of strategies have been developed that utilize these precursors.

One straightforward approach involves the cyclization of 2-vinylbenzoic acid derivatives. sioc-journal.cn For instance, 2-methylbenzoic acids can be converted to their corresponding methyl esters, followed by free-radical bromination and nucleophilic substitution to introduce a phosphonium (B103445) ylide. A subsequent Wittig reaction and hydrolysis yield 2-vinylbenzoic acids, which can then undergo an iodocyclization to form 3-(iodomethyl)isobenzofuran-1(3H)-ones. Elimination of hydrogen iodide then affords the desired 3-methyleneisobenzofuran-1(3H)-one derivatives. sioc-journal.cn

Another important method is the palladium-catalyzed enantioselective C-H activation of phenylacetic acids, which leads to the formation of chiral benzofuranones. nih.gov This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and allows for the desymmetrization of prochiral starting materials to produce α,α-disubstituted benzofuran-2-ones with excellent enantioselectivities. nih.gov The reaction tolerates a range of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. nih.gov

Enantioselective Synthesis of Chiral Methylisobenzofuran-1(3H)-one Derivatives

The development of enantioselective methods for the synthesis of chiral isobenzofuranones is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. wikipedia.org This technique involves the addition of hydrogen across a double bond in the presence of a chiral catalyst, leading to the formation of a single enantiomer of the product. wikipedia.org

In the context of isobenzofuranone synthesis, asymmetric hydrogenation can be applied to create chiral centers. For example, the asymmetric hydrogenation of 2,5-disubstituted furans using cationic rhodium complexes with diphospholane ligands has been shown to produce 2',3'-dideoxynucleoside analogues with good enantioselectivities. nih.gov While not directly forming the isobenzofuranone ring, this demonstrates the utility of asymmetric hydrogenation in creating chiral building blocks that could be subsequently cyclized.

A more direct approach involves the asymmetric hydrogenation of tetrasubstituted olefins, which can provide access to biologically important molecules. nih.gov The development of chiral catalysts for this transformation has been challenging but has seen significant progress. nih.gov The general principle of asymmetric hydrogenation relies on a chiral catalyst, often a transition metal complex with a chiral ligand, to create a chiral environment that directs the addition of hydrogen to one face of the substrate. ethz.chyoutube.com

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones and imines to their corresponding chiral alcohols and amines. ethz.chrsc.org This technique offers an efficient alternative to asymmetric hydrogenation, often utilizing more easily handled hydrogen donors like isopropanol (B130326) or formic acid. ethz.ch

In the synthesis of biologically important molecules, ATH plays a crucial role. For instance, the synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, a key intermediate for the kinase inhibitor lorlatinib, was successfully achieved on a large scale using an ATH process. researchgate.net This highlights the industrial applicability and scalability of this methodology. researchgate.net The development of novel chiral ligands and catalysts, such as Ru-TsDPEN complexes, has further expanded the scope and efficiency of ATH for a broad range of substrates, including diheteroaryl and diaryl ketones. rsc.orgnih.gov These catalysts have demonstrated high reactivity, enantioselectivity, and reusability, making them valuable tools in asymmetric synthesis. rsc.org The choice of ligand is critical, as demonstrated in cases where different ligands led to significantly different enantiomeric excesses (ee). ethz.ch

The mechanism of ATH typically involves a metal-templated concerted process where a hydride is transferred from the hydrogen donor to the substrate. ethz.ch The success of the reaction is influenced by various parameters, including the choice of metal, ligand, hydrogen source, temperature, and solvent. ethz.ch

Enzymatic Reduction Methodologies

Enzymatic reductions have emerged as a valuable and green alternative to traditional chemical methods for the synthesis of chiral compounds. rsc.org Enzymes offer high selectivity (chemo-, regio-, and enantio-) under mild reaction conditions. rsc.org In the context of isobenzofuranones, enzymatic methods have been explored for the chiral reduction of precursor ketones.

For the synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, an enzymatic reduction was one of the methodologies evaluated, showcasing its potential in the preparation of key pharmaceutical intermediates. researchgate.net Biocatalysis, whether using whole cells or isolated enzymes, provides a powerful tool for challenging reduction reactions. rsc.org The inherent selectivity of enzymes has been recognized for decades, and continuous improvements in their practical application have made them a viable alternative to chemocatalysis. rsc.org

Derivatization Strategies and Functionalization of the Isobenzofuranone Core

The biological activity of isobenzofuranones can be significantly modulated by introducing various substituents and functional groups onto the core structure. This has led to the development of diverse derivatization strategies.

Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. youtube.commasterorganicchemistry.com The nature and position of substituents on the benzene (B151609) ring of the isobenzofuranone core can influence its reactivity and the regioselectivity of further substitutions. msu.edulibretexts.org Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. msu.edulibretexts.org

Common EAS reactions include:

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., Cl, Br) typically requiring a Lewis acid catalyst. youtube.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. youtube.com

The interplay of existing substituents can either reinforce or antagonize their directing effects, influencing the final product distribution. msu.edu For instance, the presence of two similar directing groups in a meta-relationship will reinforce substitution at the position directed by both. msu.edu

Modifications at the C-3 Position of the Lactone Ring

The C-3 position of the isobenzofuranone lactone ring is a common site for modification, and various functional groups can be introduced to modulate biological activity. nih.gov A series of C-3 functionalized isobenzofuran-1(3H)-ones have been synthesized and evaluated for their antiproliferative activity. nih.gov These modifications often involve condensation reactions to attach different functionalities, such as alicyclic and aromatic groups, to the C-3 position. nih.gov

One approach involves the synthesis of 3-methyleneisobenzofuran-1(3H)-one and its derivatives. researchgate.net This can be achieved through a multi-step sequence starting from 2-methylbenzoic acid derivatives, involving bromination, nucleophilic substitution with triphenylphosphine (B44618) to form a Wittig reagent, and subsequent reaction with aldehydes. researchgate.net Another route starts from 2-vinylbenzoic acid derivatives, proceeding through epoxidation, cyclization, and elimination reactions. researchgate.net Palladium-catalyzed intramolecular C-H functionalization has also been employed to synthesize (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones, demonstrating a novel protocol for C-3 modification. figshare.comnih.gov

Formation of Spiro-Linked Structures

Spirocyclic compounds, characterized by a quaternary carbon and fused rings, are of significant interest due to their prevalence in biologically active molecules and their applications in asymmetric catalysis. nih.govrsc.org The isobenzofuranone scaffold can be incorporated into spiro structures, leading to novel chemical entities with potential therapeutic applications.

One-pot synthetic routes have been developed for the synthesis of spiro-isobenzofuran compounds. nih.gov For example, the reaction of ninhydrin (B49086) with aminonaphthoquinones in acetic acid, followed by oxidative cleavage, yields various spiro[benzo[g]indole-2,1′-isobenzofuran] and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran] derivatives in good yields. nih.gov These spiro compounds can be further modified, for instance, by condensation with diamines to form new spiro-isobenzofuran compounds containing phenazine (B1670421) rings. nih.gov

Asymmetric synthesis of spirocyclic isobenzofuranones has also been achieved through organocatalyzed reactions. rsc.org A cinchona-derived squaramide catalyst has been shown to effectively promote the desymmetrization of spirocyclic 2,5-cyclohexadienone (B8749443) isobenzofuranones via the addition of aryl thiols, generating two stereocenters with high diastereoselectivity and good enantioselectivity. rsc.org Other examples include the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione. nih.govrsc.org

Introduction of Complex Side Chains

The introduction of complex side chains onto the isobenzofuranone core can be achieved through various synthetic strategies, often involving the systematic naming of these complex substituents. youtube.comyoutube.comyoutube.com The process typically involves identifying the longest continuous chain of the substituent starting from the point of attachment to the parent molecule. youtube.comyoutube.com

Industrial Production Methodologies and Process Optimization

The industrial-scale synthesis of 6-Methylisobenzofuran-1(3H)-one and its analogues, which belong to the phthalide (B148349) class of compounds, requires methodologies that are not only efficient and high-yielding but also cost-effective and scalable. Key industrial strategies focus on the catalytic hydrogenation of phthalic anhydride derivatives and carbon-carbon bond-forming reactions like the Grignard reaction, often enhanced by continuous manufacturing processes and rigorous process optimization. These compounds serve as crucial intermediates in the manufacturing of pharmaceuticals and agrochemicals. numberanalytics.commyskinrecipes.com

Catalytic Hydrogenation of Phthalic Anhydrides

A primary route for the industrial production of phthalides is the catalytic hydrogenation of the corresponding phthalic anhydride. This method is advantageous due to the availability of phthalic anhydride as a bulk industrial chemical. wikipedia.org The process involves the selective reduction of one of the carbonyl groups of the anhydride ring.

Research Findings: The choice of catalyst is critical to achieving high selectivity and conversion rates, preventing over-reduction to byproducts such as o-toluic acid or more saturated ring systems. google.com Research has focused on developing robust catalysts that can operate under manageable conditions.

A Chinese patent describes a highly selective catalyst for preparing phthalide from phthalic anhydride using a supported monometallic or bimetallic system. google.com This catalyst, suitable for both batch (tank type) and continuous fixed-bed hydrogenation reactors, demonstrates significant potential for industrial applications. google.com The key features include:

Catalyst Composition: The catalyst consists of a primary metal (M) such as Ni, Co, Fe, Cu, Mo, or W, and an optional promoter metal (M') like Au, La, or Mg, supported on an oxide of Al, Zn, Nb, Fe, Zr, Cr, or Ti. google.com

Performance: The technology reports a conversion rate of phthalic anhydride up to 99% with a selectivity for phthalide reaching 98%. google.com This high efficiency is a marked improvement over older methods, such as the use of a Cu-Cr catalyst which yielded only 82.5% at high temperatures. google.com

Process Suitability: The catalyst's stability and high activity make it ideal for continuous fixed-bed hydrogenation, a preferred method for large-scale industrial manufacturing due to its efficiency and consistency. google.comyoutube.com

For substituted phthalides, palladium on carbon (Pd/C) is a widely applied commercial hydrogenation catalyst, valued for its excellent combination of activity and selectivity. researchgate.net The process can be promoted by acids; for instance, the hydrogenation of phthalimide (B116566) to isoindolin-1-one (B1195906) (a related lactam) over 10% Pd/C is effectively promoted by trifluoroacetic acid. rsc.org Similar principles apply to the hydrogenation of substituted phthalic anhydrides.

Below is a data table summarizing the performance of different catalytic systems in the hydrogenation of phthalic anhydride.

Table 1: Performance of Catalytic Systems in Phthalic Anhydride Hydrogenation

| Catalyst System | Reaction Type | Conversion Rate (%) | Selectivity for Phthalide (%) | Source |

|---|---|---|---|---|

| Supported M/M' on Metal Oxide (M=Ni, Co, Fe, Cu; M'=Au, La, Mg) | Continuous Fixed-Bed Hydrogenation | 99 | 98 | google.com |

| Cu-Cr | Liquid-Phase Hydrogenation | Not specified | 82.5 | google.com |

Grignard Reactions and Process Optimization

The Grignard reaction is a fundamental tool in industrial organic chemistry for creating carbon-carbon bonds, making it highly relevant for synthesizing 3-substituted phthalides. numberanalytics.com For a compound like this compound, a synthetic approach could involve the reaction of a suitable Grignard reagent with 4-methyl-2-formylbenzoic acid or a related derivative.

Process Optimization Strategies: Optimizing Grignard reactions on an industrial scale is crucial for maximizing yield, ensuring safety, and minimizing costs. numberanalytics.com Key areas of optimization include:

Solvent Selection: The choice of solvent is critical. Diethyl ether and tetrahydrofuran (B95107) (THF) are common due to their ability to solvate the Grignard reagent, but their use in large-scale operations requires careful handling due to flammability and peroxide formation. numberanalytics.com

Control of Reaction Conditions: Temperature and reaction time must be precisely controlled to minimize the formation of side products, such as the Wurtz coupling product. numberanalytics.comresearchgate.net

Continuous Flow Chemistry: Modern industrial processes are increasingly moving from traditional batch reactors to continuous flow systems. researchgate.net For Grignard reagent formation, continuous processing in a packed-bed reactor with a large excess of magnesium offers significant advantages, including superior heat transfer, enhanced safety by minimizing the volume of reactive material at any given time, and easier scale-up. researchgate.net Research has demonstrated that full conversion of halides can be achieved with yields of 89-100% on a laboratory scale using this method, which has been successfully scaled to an industrially relevant throughput of approximately 15 L/h. researchgate.net

The table below outlines key parameters for optimizing Grignard reactions for industrial synthesis.

Table 2: Optimization Parameters for Industrial Grignard Reactions

| Parameter | Optimization Strategy | Impact | Source |

|---|---|---|---|

| Reagent Ratio | Use a slight excess of Grignard reagent. | Ensures complete reaction of the substrate and minimizes side products. | numberanalytics.com |

| Catalyst | Employ catalysts (e.g., copper(I), iron(III) salts) to improve reaction rates and selectivity. | Allows for the formation of complex molecules with high stereoselectivity. | numberanalytics.com |

| Manufacturing Process | Utilize continuous flow reactors instead of batch processing. | Improves heat transfer, safety, and scalability. Allows for fast and safe process optimization. | researchgate.net |

| Solvent | Select inert solvents like diethyl ether or THF that effectively solvate the reagent. | Critical for reagent stability and reaction success. | numberanalytics.com |

Ortho-Lithiation for Substituted Analogues

For producing specifically substituted phthalides, such as the 5-chloro, 5-fluoro, and 5-trifluoromethyl analogues, a robust manufacturing synthesis has been developed utilizing ortho-lithiation. acs.org This directed ortho-metalation strategy provides excellent regioselectivity. The process for synthesizing 5-chlorophthalide, which can be adapted for other analogues like this compound, involves the following key steps:

Directed Lithiation: The process begins with the ortho-lithiation of a substituted N,N-diisopropylbenzamide, such as 4-chloro-N,N-diisopropylbenzamide. The diisopropylamido group directs the lithiation to the adjacent ortho position.

Formylation: The resulting lithiated intermediate is then formylated using an appropriate formylating agent like dimethylformamide (DMF).

This methodology is highly valuable for industrial production as it provides a reliable route to specifically substituted phthalides that are key building blocks for various heterocyclic ring systems used in pharmaceuticals and other fine chemicals. acs.org

Mechanism of Action and Molecular Interactions

Identification of Specific Molecular Targets

While direct molecular targets of 6-Methylisobenzofuran-1(3H)-one are not extensively documented, research on structurally related compounds points towards several key protein families. A significant finding is the potent inhibitory activity of 3,6-disubstituted isobenzofuran-1(3H)-ones against monoamine oxidases (MAOs), specifically MAO-A and MAO-B. researchgate.netnih.gov These enzymes are crucial in the metabolism of neurotransmitters and have been implicated in various neurological disorders. wikipedia.orgyoutube.com

Furthermore, other isobenzofuranone derivatives have been identified as ligands for protein kinase C (PKC), a family of enzymes involved in signal transduction. nih.govnih.govjst.go.jp The ability to bind to the C1 domain of PKC suggests a role in modulating cellular signaling pathways. jst.go.jp Some analogues have also been investigated for their antioxidant and antiplatelet activities, hinting at interactions with components of the oxidative stress response and platelet aggregation pathways, such as cyclooxygenase-1 (COX-1). nih.gov

Analysis of Binding Affinity and Modulation of Protein/Enzyme Activity

The inhibitory potency of isobenzofuranone analogues against their molecular targets has been quantified in several studies. For instance, novel 3,6-disubstituted isobenzofuran-1(3H)-ones have demonstrated significant inhibitory activity against MAO-B. researchgate.netnih.gov

Notably, compounds with a (R)-3-hydroxypyrrolidine moiety at the 6-position showed a preference for inhibiting the MAO-B isoform. nih.gov Among these, compounds 6c (with a 4'-fluorobenzyl ring at the 3-position) and 6m (with a 3',4'-difluorobenzyl ring at the 3-position) were identified as the most potent MAO-B inhibitors, with IC50 values of 0.35 μM and 0.32 μM, respectively. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, indicating a high affinity of these compounds for MAO-B. researchgate.net

The binding mode of compound 6m within the MAO-B active site has been predicted using computational docking. nih.gov This analysis revealed that the (R)-3-hydroxypyrrolidine moiety is a critical structural feature for this series of MAO-B inhibitors. nih.gov The interaction of these inhibitors with the enzyme leads to a reduction in its catalytic activity, thereby affecting the levels of monoamine neurotransmitters. youtube.com

Interference with Cellular Pathways (e.g., Signal Transduction, Metabolic Processes)

The interaction of isobenzofuranone derivatives with their molecular targets can lead to the modulation of various cellular pathways. The inhibition of MAO by 3,6-disubstituted isobenzofuran-1(3H)-ones directly impacts the metabolic pathways of neurotransmitters like dopamine. youtube.com By preventing the degradation of these neurotransmitters, these compounds can alter neuronal signaling.

Analogues of isobenzofuran-1(3H)-one that act as ligands for protein kinase C (PKC) can interfere with signal transduction cascades. nih.govnih.gov PKC enzymes are key regulators of numerous cellular processes, including cell growth, differentiation, and apoptosis. By binding to PKC, these compounds can either activate or inhibit its function, thereby influencing these downstream cellular events. nih.govjst.go.jp

Furthermore, some (Z)-3-benzylideneisobenzofuran-1(3H)-one analogues have been shown to possess antioxidant and antiplatelet activities. nih.govnih.gov The antiplatelet effects are believed to be mediated, at least in part, through the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which is a key player in the arachidonic acid cascade leading to platelet aggregation. nih.govnih.govspringermedicine.com The antioxidant properties suggest an ability to interfere with cellular processes involving reactive oxygen species.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules.

SAR studies on various isobenzofuranone analogues have revealed the critical importance of the position and chemical nature of substituents on their biological activity.

In a series of 3,6-disubstituted isobenzofuran-1(3H)-ones designed as MAO inhibitors, the presence of an (R)-3-hydroxypyrrolidine moiety at the 6-position was found to be crucial for preferential inhibition of the MAO-B isoform. nih.gov The nature of the substituent at the 3-position also significantly influenced potency, with fluorinated benzyl (B1604629) rings leading to highly potent MAO-B inhibitors. nih.gov

For (Z)-3-benzylideneisobenzofuran-1(3H)-one analogues with antioxidant and antiplatelet activity, the substitution pattern on both the isobenzofuranone core (site I) and the benzylidene moiety (site II) was investigated. nih.gov It was found that a methoxy (B1213986) group at the C-6 position of the isobenzofuranone ring (site I) led to diminished antioxidant activity. nih.gov

In a study of ketone-isobenzofuranone hybrids with herbicidal activity, the position of substituents was found to be crucial. Ortho-substituted derivatives were more active than their meta- and para-substituted counterparts. nih.gov Furthermore, compounds with strong electron-donating groups like hydroxyl (OH) or methoxy (OMe) had low activity, while those with electron-withdrawing groups (e.g., F, Cl, Br, NO2) or weak electron-donating groups (e.g., Me) showed promising herbicidal effects. nih.gov

The following table summarizes the observed impact of substituents on the activity of isobenzofuranone analogues:

| Compound Series | Substituent Position | Substituent Nature | Impact on Biological Activity | Reference |

| 3,6-disubstituted isobenzofuran-1(3H)-ones | 6-position | (R)-3-hydroxypyrrolidine | Preferential MAO-B inhibition | nih.gov |

| 3,6-disubstituted isobenzofuran-1(3H)-ones | 3-position | Fluorinated benzyl rings | Increased MAO-B inhibitory potency | nih.gov |

| (Z)-3-benzylideneisobenzofuran-1(3H)-ones | C-6 position | Methoxy group | Diminished antioxidant activity | nih.gov |

| Ketone-isobenzofuranone hybrids | Ortho-position | - | Higher herbicidal activity | nih.gov |

| Ketone-isobenzofuranone hybrids | - | Strong electron-donating groups (OH, OMe) | Low herbicidal activity | nih.gov |

| Ketone-isobenzofuranone hybrids | - | Electron-withdrawing groups (F, Cl, Br, NO2) | Promising herbicidal activity | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological interactions, as enzymes and receptors are chiral environments. nih.govnih.gov

In the study of 3,6-disubstituted isobenzofuran-1(3H)-one MAO inhibitors, the stereochemistry at the 6-position substituent was critical. Specifically, the (R)-enantiomer of the 3-hydroxypyrrolidine moiety was essential for the observed preferential inhibition of MAO-B, highlighting the stereoselective nature of the binding interaction. nih.gov

For 3-substituted 1(3H)-isobenzofuranones with antiplatelet activity, a clear stereochemical preference was observed. The l-isomer exhibited greater activity than the racemic (dl) mixture, which in turn was more active than the d-isomer. sigmaaldrich.com This demonstrates that the specific spatial orientation of the substituent at the C-3 position is a key determinant of biological efficacy. The chirality of natural products and their synthetic analogues often dictates their potency and can affect their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Computational methods are increasingly used to rationalize and predict the structure-activity relationships of bioactive molecules, thereby accelerating the drug discovery process.

In the development of 3,6-disubstituted isobenzofuran-1(3H)-ones as MAO-B inhibitors, the CDOCKER program was used to predict the binding mode of the most potent compound, 6m , within the active site of the enzyme. nih.gov This computational docking study provided insights into the key molecular interactions responsible for the observed inhibitory activity. nih.gov

Similarly, for (Z)-3-benzylideneisobenzofuran-1(3H)-one analogues, in silico docking studies were performed to validate the experimental findings on their antioxidant and antiplatelet activities. nih.govresearchgate.net Computational tools like Osiris Property Explorer and Molinspiration have been used to predict the physicochemical and drug-like properties of C-3 functionalized isobenzofuran-1(3H)-ones, which can influence their pharmacokinetic profiles. mdpi.com These computational approaches, including quantitative structure-activity relationship (QSAR) modeling, help in understanding the structural requirements for biological activity and in designing new analogues with improved potency and selectivity.

Natural Occurrence, Biosynthesis, and Isolation

Isolation from Fungal Metabolites (e.g., Penicillium brevicompactum, Epicoccum nigrum)

Fungi are prolific producers of isobenzofuranone derivatives. While the direct isolation of 6-Methylisobenzofuran-1(3H)-one is not extensively documented in prominent literature, numerous structurally similar and more complex analogues have been identified from fungal sources, indicating the biosynthetic capability for this class of compounds.

Penicillium brevicompactum is a well-known producer of mycophenolic acid, a complex isobenzofuranone derivative. nih.govnih.gov Mycophenolic acid is a potent immunosuppressant produced by several Penicillium species. nih.gov Research into the secondary metabolites of P. brevicompactum has led to the identification of a wide array of compounds, including mycophenolic acid and related precursors. researchgate.netnih.govgla.ac.uk The biosynthetic pathway of mycophenolic acid involves the formation of a phthalide (B148349) (isobenzofuranone) core, which is subsequently modified. gla.ac.uk

Epicoccum nigrum , another fungus known for its diverse secondary metabolism, has been shown to produce various isobenzofuranone derivatives. researchgate.netresearchgate.net For example, studies on endophytic strains of Epicoccum nigrum have led to the isolation of compounds such as 5,6-dihydroxy-7-methoxy-4-methylisobenzofuran-1(3H)-one. researchgate.netresearchgate.net The production of such varied metabolites underscores the genetic potential within Epicoccum species to synthesize a range of isobenzofuranones. researchgate.net

The following table summarizes isobenzofuranone derivatives isolated from Epicoccum species.

Table 1: Isobenzofuranone Derivatives from Epicoccum Species| Compound Name | Fungal Source | Reference |

|---|---|---|

| (S)-3,5,7-trihydroxy-6-methoxy-4-methylisobenzofuran-1(3H)-one | Epicoccum purpurascens | researchgate.net |

| 5,6-dihydroxy-7-methoxy-4-methylisobenzofuran-1(3H)-one | Epicoccum sp. | researchgate.netresearchgate.net |

Occurrence in Marine-Derived Organisms

Marine environments are a rich source of novel fungal species that produce unique secondary metabolites. Marine-derived strains of Penicillium have been investigated, leading to the isolation of new isobenzofuranones and isochromenones. researchgate.net For instance, a strain of Penicillium brevicompactum isolated from a marine invertebrate was identified as a producer of bioactive metabolites. researchgate.net A metabolomic analysis of a marine-derived strain of Penicillium brevicompactum recovered from a snakelocks sea anemone (Anemonia sulcata) led to the identification of mycophenolic acid among other metabolites. nih.gov

Biosynthetic Pathways of Isobenzofuranone Scaffolds

The core structure of isobenzofuranones is typically biosynthesized via the polyketide pathway. ontosight.ai Polyketide synthases (PKSs) are large, multi-domain enzymes that construct complex carbon chains from simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA. nih.gov

The biosynthesis of the isobenzofuranone scaffold generally follows these key steps:

Initiation: The process begins with a starter unit, often acetyl-CoA.

Elongation: A series of Claisen condensation reactions catalyzed by ketosynthase (KS) domains within the PKS extends the polyketide chain. nih.gov Each elongation cycle adds a two-carbon unit from malonyl-CoA.

Processing: Optional enzymatic domains such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER) can modify the growing chain by reducing keto groups.

Cyclization and Release: Once the polyketide chain reaches the appropriate length, it is cyclized and released from the PKS, often by a thioesterase (TE) domain, to form the aromatic ring and lactone structure characteristic of isobenzofuranones. researchgate.net

Subsequent tailoring enzymes, such as oxidases and methyltransferases, can then modify the basic isobenzofuranone scaffold to produce the vast diversity of naturally occurring derivatives. researchgate.net

Induced Metabolite Production in Fungal Co-culture Systems

Under standard laboratory conditions, many fungal biosynthetic gene clusters remain silent. nih.gov Co-culturing, the practice of growing two or more different microorganisms in the same environment, is a powerful strategy to induce the production of these "cryptic" secondary metabolites. nih.govfrontiersin.orgnih.govrsc.org The competition and chemical cross-talk between the microorganisms can trigger the expression of otherwise dormant biosynthetic pathways. frontiersin.orgnih.govrsc.org

This induction can result from physical interactions between the fungi or from signaling molecules released into the culture medium. nih.govjmb.or.kr For example, co-culturing different fungal species has been shown to activate the biosynthesis of novel compounds that are not produced when the fungi are grown in monoculture. nih.gov Strategies for studying these interactions include analyzing the metabolic profiles of the co-cultures using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify newly produced compounds. frontiersin.orgjmb.or.kr While specific examples of this compound induction via co-culture are not prevalent in the literature, the general principle is well-established for a wide range of fungal secondary metabolites, including other polyketides. frontiersin.orgnih.gov

Advanced Characterization and Theoretical Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure and determining the stereochemical configuration of 6-Methylisobenzofuran-1(3H)-one and its derivatives.

Stereochemical Determination

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's function. For isobenzofuranone derivatives, X-ray diffraction analysis is a powerful tool for unambiguously determining the stereochemistry. In combination with Nuclear Overhauser Effect Spectroscopy (NOESY) NMR experiments, which identify atoms that are close in space, the relative configuration of substituents can be established. This is particularly important for molecules with stereocenters, where different spatial arrangements can lead to vastly different biological activities.

Crystallographic Analysis of Isobenzofuranone Derivatives

Single-crystal X-ray diffraction analysis provides precise information about the solid-state conformation and crystal packing of isobenzofuranone derivatives. For instance, the crystal structure of a synthesized 3-substituted phthalide (B148349) derivative was determined to be in the monoclinic space group P-21/c researchgate.net. Such studies reveal detailed bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and solid-state behavior of these compounds. The data obtained from crystallographic analysis can be deposited in crystallographic databases for public access.

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools in modern chemistry for predicting molecular properties, elucidating reaction mechanisms, and studying interactions with biological systems.

Density Functional Theory (DFT) Applications in Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, providing insights into the energetics and pathways of chemical transformations. DFT calculations can be used to explore various potential pathways for a reaction, such as concerted or stepwise mechanisms, and to identify transition states and intermediates. For example, in the study of cycloaddition reactions involving isobenzofurans, DFT calculations have been used to determine the most favored reaction pathway by comparing the activation Gibbs free energies of different routes pku.edu.cn. The choice of functional and basis set, such as B3LYP with the 6-31G** option, is crucial for obtaining accurate results nih.gov. These calculations can help rationalize experimental observations and predict the outcomes of new reactions.

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Determination of favored reaction pathways by calculating activation energies of transition states and intermediates. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic excitation energies | Provides insights into the UV-Vis absorption spectra of molecules. |

Molecular Docking Simulations for Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a small molecule, such as a this compound derivative, might interact with a biological target, typically a protein.

The process involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein) and then using a docking program to explore possible binding modes. The results are scored based on the binding affinity, which provides an estimate of the strength of the interaction. For example, molecular docking studies have been used to investigate the binding of isobenzofuranone derivatives to the active site of enzymes, identifying key amino acid residues involved in the interaction. These simulations can guide the design of new compounds with improved potency and selectivity.

| Simulation Technique | Purpose | Information Obtained |

| Molecular Docking | Predicts binding orientation of a ligand to a receptor. | Binding affinity scores, identification of key interacting residues, preferred binding poses. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Stability of the ligand-receptor complex, conformational changes, thermodynamic properties of binding. |

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents Incorporating the 6-Methylisobenzofuran-1(3H)-one Scaffold

The isobenzofuran-1(3H)-one structure is recognized as a privileged scaffold in drug discovery. This is due to its presence in compounds exhibiting a wide array of biological activities, including antibacterial, antioxidant, anticonvulsant, and anti-HIV properties nih.gov. The core structure's ability to form stable interactions with biological targets makes it an attractive starting point for designing new therapeutic agents evitachem.com.

Research has shown that this compound is a key intermediate in the synthesis of more complex molecules, including potential drug candidates designed to modulate specific biological pathways myskinrecipes.com. A compelling example of the scaffold's potential is found in a closely related analogue, (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, which is a crucial building block in the synthesis of lorlatinib, a medication approved for treating a specific type of lung cancer evitachem.com. This successful application underscores the therapeutic relevance of the isobenzofuranone core and fuels further exploration of derivatives like this compound for developing new chemical entities to address unmet medical needs nih.gov.

Table 1: Therapeutic Relevance of the Isobenzofuranone Scaffold

| Feature | Description | Source |

|---|---|---|

| Core Structure | Isobenzofuran-1(3H)-one | nih.gov |

| Known Biological Activities | Antibacterial, Antioxidant, Anticonvulsant, Anti-HIV | nih.gov |

| Role in Synthesis | Serves as a key intermediate for complex molecules and potential drug candidates. | myskinrecipes.com |

| Clinical Precedent | A fluorinated analogue is a key intermediate for the anti-cancer drug Lorlatinib. | evitachem.com |

Exploration of New Biological Targets and Disease Mechanisms

The diverse bioactivities associated with the isobenzofuran-1(3H)-one core suggest that it can interact with a variety of biological targets nih.gov. The known effects of compounds containing this scaffold provide a roadmap for future investigations into its mechanism of action and the identification of novel molecular targets.

The established activities of the isobenzofuranone family are summarized below, each pointing toward distinct cellular machinery that could be modulated by derivatives like this compound. For instance, its potential as an inhibitor of photosynthetic electron transport suggests possible applications in agrochemicals or as a probe for studying related biological pathways nih.gov. Further research is needed to screen this compound and its derivatives against a wide panel of enzymes, receptors, and other proteins to uncover new therapeutic applications.

Table 2: Known Biological Activities of the Isobenzofuran-1(3H)-one Moiety

| Biological Activity | Implied Therapeutic Area | Source |

|---|---|---|

| Antibacterial | Infectious Diseases | nih.gov |

| Antioxidant | Inflammatory Conditions, Neurodegenerative Diseases | nih.gov |

| Anticonvulsant | Neurology (e.g., Epilepsy) | nih.gov |

| Anti-HIV | Virology / Infectious Diseases | nih.gov |

Advancements in Enantioselective Synthesis Methodologies for Chiral Isobenzofuranones

Many bioactive molecules are chiral, meaning they exist in left- and right-handed forms (enantiomers) where often only one form is therapeutically active. The development of enantioselective synthesis—methods that produce a single desired enantiomer—is therefore critical. For chiral isobenzofuranones, which may be substituted at the 3-position, obtaining enantiomerically pure compounds is a key goal for improving efficacy and safety.

Recent research on structurally similar compounds highlights several advanced strategies. For the synthesis of (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, methods such as enzymatic reduction, asymmetric hydrogenation, and asymmetric transfer hydrogenation were explored evitachem.com. These techniques use chiral catalysts or enzymes to control the stereochemical outcome of the reaction. Furthermore, the broader field of synthetic chemistry is developing powerful tools, such as rhodium-catalyzed enantioselective reactions, for constructing complex chiral heterocycles nih.gov. Applying these cutting-edge methodologies to the synthesis of chiral derivatives of this compound is a promising future direction that will enable more precise pharmacological studies.

Green Chemistry Approaches in Isobenzofuranone Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. Future research on this compound and related structures will likely focus on adopting more sustainable methods.

Key green chemistry strategies applicable to isobenzofuranone synthesis include:

Use of Recyclable Catalysts: An eco-friendly approach for synthesizing related heterocyclic compounds involves using a recyclable ionic liquid, [Et3NH][HSO4], as a catalyst under solvent-free conditions. This method offers high yields and a simple, clean work-up researchgate.net.

Microwave-Assisted Synthesis: The use of microwave irradiation is another established green technique that can accelerate reaction times and improve yields. This method has been successfully used in the synthesis of complex benzofuran (B130515) derivatives, demonstrating its potential for the efficient production of isobenzofuranone-based molecules epa.gov.

Adopting such protocols can reduce waste, eliminate hazardous organic solvents, and lower energy consumption, making the production of these valuable scaffolds more sustainable.

Integration of Metabolomics and Pharmacological Research for Natural Products

Metabolomics, the large-scale study of small molecules (metabolites) within organisms, is a powerful tool for discovering new bioactive compounds from natural sources. Many isobenzofuranones are natural products found in plants and fungi. For example, 3-(3-Methylbutylidene)-1(3H)-isobenzofuranone is an isobenzofuranone derivative that has been detected in celery hmdb.ca.

The integration of metabolomics can identify and isolate novel isobenzofuranones like this compound from various species. Once identified, these compounds can be synthesized and subjected to pharmacological testing to determine their biological activities. This approach bridges the gap between natural product chemistry and drug discovery. Furthermore, detecting specific isobenzofuranones in plants could lead to their use as biomarkers for the consumption of certain foods, linking diet and metabolic profiles hmdb.ca. This synergy between metabolomics and pharmacology provides a rich source for the discovery of new natural product-based therapeutic leads built upon the isobenzofuranone scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methylisobenzofuran-1(3H)-one and its derivatives?

- Methodological Answer : A common approach involves catalytic cyclization of substituted benzoic acids with anhydrides. For example, 3-toluic acid reacts with propanoic anhydride in the presence of palladium(II) acetate and potassium bicarbonate under reflux (140°C, 18 hours), yielding a mixture of (E)- and (Z)-3-ethylidene-6-methylisobenzofuran-1(3H)-one isomers. Column chromatography (SiO₂, hexane/ethyl acetate) achieves partial isomer separation, with typical yields of ~54% . Alternative methods include Ag₂O nanoparticle-mediated 5-exo-dig cyclization of iodobenzoic acids with terminal alkynes, achieving yields up to 95% .

Q. How is the crystal structure of this compound derivatives characterized?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals monoclinic symmetry (space group P2₁/c) for 6-methoxy analogs, with lattice parameters a = 9.2922 Å, b = 8.4982 Å, c = 9.786 Å, and β = 90.471°. Intermolecular C–H···O and C–H···π interactions stabilize the crystal packing, visualized using programs like Mercury . Planarity deviations (<0.010 Å) and bond distances align with related phthalides .

Q. What purification techniques are effective for isolating isobenzofuranone isomers?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates (E/Z)-isomers, as demonstrated for 3-ethylidene derivatives . Slow evaporation from acetone or ethyl acetate solutions yields diffraction-quality crystals for structural studies .

Advanced Research Questions

Q. How can computational modeling resolve challenges in isomer separation and reactivity prediction?

- Methodological Answer : Density Functional Theory (DFT) calculations predict relative stabilities of (E)- and (Z)-isomers by comparing Gibbs free energies. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as cyclooxygenase-2 (COX-2), guiding prioritization of isomers for bioactivity assays .

Q. What in vitro assays validate the antioxidant and antiplatelet activities of this compound derivatives?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assays measure IC₅₀ values (e.g., 4.20 µg/mL for 3-(4-methoxybenzylidene) derivatives), comparing efficacy against ascorbic acid .

- Antiplatelet Activity : ADP-induced platelet aggregation assays in platelet-rich plasma (PRP) quantify inhibition rates, with structure-activity relationships (SAR) revealing substituent effects (e.g., electron-donating groups enhance activity) .

Q. How do researchers address contradictions in synthetic yields across studies?

- Methodological Answer : Variability in yields (e.g., 54% vs. 73%) may arise from catalyst loading (Ag₂O vs. Pd(OAc)₂), reaction time, or solvent polarity. Systematic Design of Experiments (DoE) optimizes parameters: for example, DMF at 120°C with Ag₂ONPs increases cyclization efficiency compared to dibromomethane .

Q. What strategies improve the phytotoxic activity of this compound analogs?

- Methodological Answer : Substituent engineering at C-3 and C-6 positions enhances phytotoxicity. Hydroxylation at C-5 (e.g., 5-hydroxy derivatives) increases inhibitory effects on photosynthetic electron transport, validated via chlorophyll fluorescence assays in Arabidopsis thaliana .

Q. How are structure-activity relationships (SAR) established for isobenzofuranone-based therapeutics?

- Methodological Answer :

- Synthetic Modifications : Introduce halogens (Br, F) or methoxy groups to modulate lipophilicity and electronic effects .

- Biological Testing : Parallel screening against cancer cell lines (e.g., MCF-7) and microbial strains identifies pharmacophores. For instance, 6-fluoro analogs show enhanced antifungal activity (MIC = 8 µg/mL against Candida albicans) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。